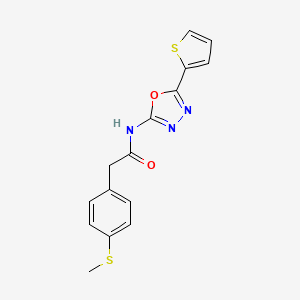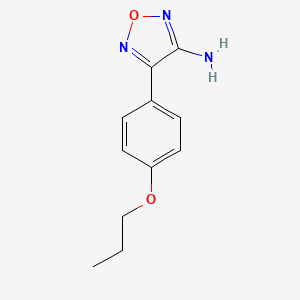
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 5-position of the imidazole ring, with an additional hydrobromide salt form. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide typically involves the bromination of 5-methyl-1H-imidazole. One common method includes the reaction of 5-methyl-1H-imidazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new imidazole derivatives.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of methyl-substituted imidazoles or other reduced derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-5-methyl-1H-imidazole;hydrochloride
- 2-(Iodomethyl)-5-methyl-1H-imidazole;hydroiodide
- 2-(Hydroxymethyl)-5-methyl-1H-imidazole
Uniqueness
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is a better leaving group than chlorine, making nucleophilic substitution reactions more efficient. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
IUPAC Name |
2-(bromomethyl)-5-methyl-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZIIRLNZSGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2790738.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate](/img/structure/B2790741.png)
![N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2790742.png)
![N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2790745.png)
![1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2790746.png)
![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)
![N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2790753.png)
![1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2790755.png)
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2790756.png)


